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Compound of Interest

Compound Name: (S)-(+)-Canadaline-d3

Cat. No.: B15554323 Get Quote

For researchers, scientists, and drug development professionals, this document provides an in-

depth technical overview of (S)-(+)-Canadaline-d3, a deuterated derivative of the

tetrahydroprotoberberine (THPB) alkaloid, Canadaline. This guide covers its chemical

properties, putative pharmacological profile based on related compounds, and generalized

experimental protocols for its investigation.

Core Compound Data
(S)-(+)-Canadaline-d3 is a stable isotope-labeled version of (S)-(+)-Canadaline. Deuteration

can potentially alter the pharmacokinetic and metabolic profiles of a drug, making such

compounds valuable tools in drug development research.

Property Value

CAS Number 2714473-99-9

Molecular Weight 372.43 g/mol

Chemical Formula C₂₁H₂₀D₃NO₅

Putative Pharmacological Profile
While specific pharmacological data for (S)-(+)-Canadaline-d3 is not readily available, the

activity of the broader class of tetrahydroprotoberberine (THPB) alkaloids, including the non-

deuterated counterpart Canadaline (also known as Tetrahydroberberine), has been studied.
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These compounds are known to interact with various neurotransmitter receptors, particularly

dopamine and serotonin receptors.

THPBs have shown a complex pharmacological profile, often acting as antagonists at D2

dopamine receptors while exhibiting agonist or partial agonist activity at D1 dopamine

receptors[1]. Additionally, interactions with serotonin receptors, such as the 5-HT1A subtype,

and sigma receptors have been reported for some THPBs[2][3][4]. This dual action on the

dopaminergic system makes them interesting candidates for the development of therapeutics

for neurological and psychiatric disorders, including substance use disorder[2].

The levorotatory isomers of THPBs, such as l-stepholidine, have been shown to be more

potent in their interaction with dopamine receptors compared to their dextrorotatory

counterparts[5].

Representative Binding Affinities of a Related THPB
Alkaloid
The following table presents the binding affinities (Ki) of (±)-stepholidine, a structurally related

THPB alkaloid, for various dopamine and sigma receptors. This data can serve as a preliminary

guide for the potential targets of (S)-(+)-Canadaline.

Receptor Subtype Ki (nM)

Dopamine D1 5.6

Dopamine D2 115.5

Dopamine D3 101

Sigma σ1 >10,000

Sigma σ2 54

Data for (±)-stepholidine, adapted from literature sources.[2]

Postulated Signaling Pathways

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.researchgate.net/publication/299344338_Tetrahydroprotoberberine_alkaloids_with_dopamine_and_s_receptor_affinity
https://www.lehman.edu/faculty/tkurtzman/pdfs/2016gadhiya.pdf
https://www.researchgate.net/figure/Binding-affinities-of-the-selected-compounds-towards-serotonin-receptors_tbl1_319020236
https://www.giffordbioscience.com/wp-content/uploads/2019/02/Radioligand_binding_assay_protocol_document.pdf
https://www.lehman.edu/faculty/tkurtzman/pdfs/2016gadhiya.pdf
https://pubmed.ncbi.nlm.nih.gov/2530755/
https://www.lehman.edu/faculty/tkurtzman/pdfs/2016gadhiya.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15554323?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Based on the known pharmacology of THPBs, (S)-(+)-Canadaline likely modulates downstream

signaling cascades through its interaction with G-protein coupled dopamine receptors. The D1

and D2 receptors are coupled to Gs and Gi proteins, respectively, which in turn regulate the

activity of adenylyl cyclase and the production of the second messenger cyclic AMP (cAMP).
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Caption: Postulated signaling pathways of (S)-(+)-Canadaline at D1 and D2 dopamine

receptors.

Experimental Protocols
The following provides a generalized protocol for a competitive radioligand binding assay, a

standard method to determine the binding affinity (Ki) of a compound for a specific receptor.

This can be adapted to study the interaction of (S)-(+)-Canadaline-d3 with various target

receptors.

Objective
To determine the binding affinity (Ki) of (S)-(+)-Canadaline-d3 for a specific target receptor

(e.g., human dopamine D1 or D2 receptor).

Materials
Cell membranes expressing the target human receptor subtype.

A specific radioligand for the target receptor (e.g., [³H]-SCH23390 for D1 receptors, [³H]-

Spiperone for D2 receptors).

(S)-(+)-Canadaline-d3 at a range of concentrations.

A known non-specific binding agent (e.g., a high concentration of an unlabeled antagonist

like haloperidol).

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH

7.4).

96-well microplates.

Glass fiber filters.

Cell harvester.

Scintillation counter and scintillation fluid.
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Procedure
Preparation of Reagents:

Prepare serial dilutions of (S)-(+)-Canadaline-d3 in the assay buffer to cover a wide

concentration range (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

Prepare the radioligand solution in the assay buffer at a concentration close to its Kd

value.

Prepare the non-specific binding control by adding a high concentration of the unlabeled

antagonist to the assay buffer.

Assay Setup:

In a 96-well microplate, add the following to each well in triplicate:

Total Binding: Assay buffer, radioligand, and cell membranes.

Non-specific Binding: Non-specific binding agent, radioligand, and cell membranes.

Competitive Binding: (S)-(+)-Canadaline-d3 at each concentration, radioligand, and cell

membranes.

Incubation:

Incubate the microplate at a specific temperature (e.g., room temperature or 37°C) for a

predetermined duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

Termination of Binding and Filtration:

Rapidly terminate the incubation by filtering the contents of each well through glass fiber

filters using a cell harvester. This separates the receptor-bound radioligand from the

unbound radioligand.

Wash the filters multiple times with ice-cold assay buffer to remove any remaining

unbound radioligand.
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Quantification:

Place the filters in scintillation vials with scintillation fluid.

Measure the radioactivity of each filter using a scintillation counter. The counts per minute

(CPM) are proportional to the amount of bound radioligand.

Data Analysis
Calculate the specific binding by subtracting the non-specific binding (CPM) from the total

binding (CPM).

Plot the percentage of specific binding against the logarithm of the concentration of (S)-(+)-
Canadaline-d3.

Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve and

determine the IC₅₀ value (the concentration of (S)-(+)-Canadaline-d3 that inhibits 50% of the

specific binding of the radioligand).

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is

the concentration of the radioligand and Kd is its dissociation constant.

This technical guide provides a foundational understanding of (S)-(+)-Canadaline-d3 for

research and development purposes. Further experimental validation is necessary to fully

elucidate its specific pharmacological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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